

# An In-depth Technical Guide to Human VEGF165: Structure, Domains, and Signaling

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: HUMAN VEGF165

Cat. No.: B1178284

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the human Vascular Endothelial Growth Factor 165 (VEGF165), the most abundant and potent isoform of VEGF-A. We delve into its molecular structure, functional domains, receptor interactions, and the key signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and professionals involved in angiogenesis research and the development of targeted therapeutics.

## Molecular Structure of Human VEGF165

**Human VEGF165** is a homodimeric glycoprotein that plays a pivotal role in vasculogenesis and angiogenesis.<sup>[1]</sup> It is a member of the platelet-derived growth factor (PDGF) family, characterized by a conserved cysteine-knot structure.<sup>[1]</sup> The mature protein is formed by two anti-parallel monomers linked by disulfide bonds.<sup>[2][3]</sup> Each monomer consists of 165 amino acids.<sup>[1]</sup>

The protein exists in several alternatively spliced isoforms, with VEGF165 being the predominant and most biologically active form.<sup>[4]</sup> Other isoforms include VEGF121, VEGF145, VEGF183, VEGF189, and VEGF206.<sup>[4]</sup> A key distinguishing feature of VEGF165 compared to the shorter VEGF121 isoform is the presence of a heparin-binding domain, which renders it less freely diffusible.<sup>[4]</sup>

| Property                                               | Value                                             | Source                                  |
|--------------------------------------------------------|---------------------------------------------------|-----------------------------------------|
| Alternate Names                                        | VEGF-A, Vascular Permeability Factor (VPF), MVCD1 | <a href="#">[1]</a>                     |
| Amino Acid Count (per monomer)                         | 165                                               |                                         |
| Predicted Molecular Weight (monomer)                   | 19.2 kDa                                          | <a href="#">[4]</a>                     |
| Observed Molecular Weight (monomer, reducing SDS-PAGE) | 20-24 kDa (due to glycosylation)                  | <a href="#">[1]</a> <a href="#">[4]</a> |
| Molecular Weight (homodimer, non-reducing SDS-PAGE)    | 38.2 - 42 kDa                                     | <a href="#">[3]</a> <a href="#">[4]</a> |
| Structure                                              | Disulfide-linked homodimer                        | <a href="#">[1]</a> <a href="#">[3]</a> |
| UniProt ID                                             | P15692                                            |                                         |

## Functional Domains of VEGF165

The biological activity of VEGF165 is dictated by its distinct functional domains, primarily the N-terminal Receptor-Binding Domain and the C-terminal Heparin-Binding Domain.

### Receptor-Binding Domain (RBD)

Located at the N-terminal region of the protein, the RBD is responsible for the high-affinity binding to its cognate receptor tyrosine kinases, VEGFR1 (Flt-1) and VEGFR2 (KDR/Flik-1).[\[5\]](#) [\[6\]](#) This interaction is the critical first step in initiating the downstream signaling cascades that lead to angiogenesis and increased vascular permeability. The RBD of VEGF family members has been crystallized and is a primary target for therapeutic intervention.[\[6\]](#)

### Heparin-Binding Domain (HBD)

The C-terminal portion of the VEGF165 monomer contains a heparin-binding domain.[\[2\]](#)[\[5\]](#) This domain is crucial for the interaction of VEGF165 with heparan sulfate proteoglycans (HSPGs)

on the cell surface and in the extracellular matrix. This interaction is thought to enhance the presentation of VEGF165 to its signaling receptors and to modulate its biological activity. The HBD is also involved in binding to the co-receptor Neuropilin-1 (NRP1), which potentiates VEGFR2 signaling.[7]



[Click to download full resolution via product page](#)

Caption: Domain architecture of a single VEGF165 monomer.

## Receptor Binding and Signaling Pathways

VEGF165 exerts its biological effects by binding to and activating cell surface receptors, primarily VEGFR1 and VEGFR2, which are predominantly expressed on endothelial cells.[3] While VEGFR2 is considered the primary mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF, VEGFR1 is thought to modulate VEGFR2 signaling.[1]

Upon ligand binding, the receptors dimerize and undergo autophosphorylation on specific tyrosine residues in their cytoplasmic domain. This activation initiates a cascade of downstream signaling events.

## Key Signaling Pathways

- MAPK/ERK Pathway: Activation of VEGFR2 leads to the phosphorylation of MEK and p44/p42 MAPK (ERK1/2).[8][9] This pathway is a central regulator of endothelial cell proliferation.[9]

- Src Pathway: VEGF165 can also induce the activation of the Src kinase pathway, which has been implicated in the regulation of vascular permeability.[9]
- PI3K/Akt Pathway: The PI3K/Akt signaling cascade is another important downstream effector of VEGFR2 activation, playing a role in cell survival and migration.
- eNOS Pathway: VEGF165 stimulation leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), which contributes to the regulation of vascular permeability.[8]



[Click to download full resolution via product page](#)

Caption: Simplified VEGF165 signaling pathways in endothelial cells.

| Parameter                    | Value            | Cell Type | Source              |
|------------------------------|------------------|-----------|---------------------|
| VEGFR1 Binding Affinity (Kd) | 10-20 pM         | -         | <a href="#">[5]</a> |
| VEGFR2 Binding Affinity (Kd) | 75-200 pM        | -         | <a href="#">[5]</a> |
| ED50 (HUVEC Proliferation)   | 1.0 - 12.0 ng/mL | HUVEC     | <a href="#">[4]</a> |
| ED50 (Binding to VEGFR1-Fc)  | 36.4 ng/mL       | -         | <a href="#">[1]</a> |

## Experimental Protocols

A variety of experimental techniques are employed to study the structure, function, and activity of VEGF165.

### SDS-PAGE and Western Blotting

Objective: To determine the molecular weight and purity of VEGF165 and to detect its presence in samples.

#### Methodology:

- VEGF165 protein samples are prepared in loading buffer, with or without a reducing agent (e.g.,  $\beta$ -mercaptoethanol or DTT) to analyze monomeric or dimeric forms, respectively.
- Samples are heated and then loaded onto a polyacrylamide gel (SDS-PAGE).
- Electrophoresis is performed to separate proteins based on their molecular weight.
- For Western blotting, the separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
- The membrane is blocked to prevent non-specific antibody binding.
- The membrane is incubated with a primary antibody specific for VEGF.

- After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
- A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is then imaged.



[Click to download full resolution via product page](#)

Caption: General workflow for SDS-PAGE and Western Blotting.

## Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To quantify the concentration of VEGF165 in biological samples such as serum, plasma, or cell culture supernatants.[10][11]

Methodology:

- The wells of a microtiter plate are coated with a capture antibody specific for human VEGF. [11]
- After washing, the wells are blocked to prevent non-specific binding.
- Standards, controls, and samples are added to the wells and incubated. Any VEGF present will bind to the capture antibody.[11]
- The wells are washed to remove unbound substances.
- A biotinylated detection antibody that also recognizes human VEGF is added, forming a "sandwich" with the captured VEGF.[11]
- After another wash, a streptavidin-enzyme conjugate (e.g., streptavidin-HRP) is added, which binds to the biotinylated detection antibody.
- Following a final wash, a substrate solution is added, which is converted by the enzyme into a colored product.

- The reaction is stopped, and the absorbance (optical density) is measured at a specific wavelength.
- The concentration of VEGF in the samples is determined by comparing their absorbance to a standard curve.[\[11\]](#)

## Cell Proliferation Assay

Objective: To measure the biological activity of VEGF165 by assessing its ability to stimulate the proliferation of endothelial cells.

Methodology:

- Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in a multi-well plate and cultured until they reach a desired confluence.
- The cells are then serum-starved for a period to synchronize their cell cycle and reduce background proliferation.
- Varying concentrations of recombinant **human VEGF165** are added to the wells. A negative control (no VEGF) is also included.
- The cells are incubated for a set period (e.g., 48-72 hours) to allow for proliferation.
- Cell proliferation is quantified using various methods, such as:
  - MTT or XTT assay: A colorimetric assay that measures the metabolic activity of viable cells.
  - BrdU incorporation assay: Measures the incorporation of a thymidine analog into the DNA of proliferating cells.
  - Direct cell counting: Using a hemocytometer or an automated cell counter.
- The results are used to determine the ED50 (the concentration of VEGF165 that induces 50% of the maximal proliferative response).[\[4\]](#)

This guide provides a foundational understanding of **human VEGF165**. For more detailed information, researchers are encouraged to consult the cited literature and specialized databases.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Recombinant Human VEGF165/VEGFA Protein - Elabscience® [elabscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Human VEGF-165 Recombinant Protein (100-20-10UG) [thermofisher.com]
- 4. rndsystems.com [rndsystems.com]
- 5. The heparin-binding domain of VEGF165 directly binds to integrin  $\alpha v\beta 3$  and VEGFR2/KDR D1: a potential mechanism of negative regulation of VEGF165 signaling by  $\alpha v\beta 3$  - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. uniprot.org [uniprot.org]
- 8. thorax.bmj.com [thorax.bmj.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Gene Expression Analysis of VEGF and Its Receptors and Assessment of Its Serum Level in Unexplained Recurrent Spontaneous Abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Human VEGF165: Structure, Domains, and Signaling]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1178284#human-vegf165-protein-structure-and-domains>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)